GSK2850163 (S enantiomer) Demonstrates Complete Loss of IRE1α Inhibitory Activity Relative to Parent R Enantiomer
The S enantiomer of GSK2850163 exhibits no detectable inhibition of IRE1α kinase or RNase activities, in stark contrast to the parent R enantiomer which inhibits kinase activity with IC50 of 20 nM and RNase activity with IC50 of 200 nM [1]. This complete loss of activity is attributed to the stereochemical configuration at the C5 position of the spirocyclic core, which prevents proper binding to the IRE1α active site residues Lys599 and Glu612 [2].
| Evidence Dimension | IRE1α kinase inhibition IC50 |
|---|---|
| Target Compound Data | No detectable inhibition |
| Comparator Or Baseline | GSK2850163 (R enantiomer): 20 nM |
| Quantified Difference | Complete loss of activity (ratio >1000-fold difference assuming lower limit of detection) |
| Conditions | In vitro kinase activity assay; recombinant IRE1α protein |
Why This Matters
This confirms the S enantiomer's fitness-for-purpose as a negative control in experiments employing the active GSK2850163 parent compound.
- [1] Concha NO, et al. Long-Range Inhibitor-Induced Conformational Regulation of Human IRE1α Endoribonuclease Activity. Mol Pharmacol. 2015 Dec;88(6):1011-1023. PMID: 26438212. View Source
- [2] RCSB PDB. 4YZ9: Crystal Structure of human phosphorylated IRE1alpha in complex with a type III kinase inhibitor (GSK2850163A). Deposited 2015-03-24. View Source
